![molecular formula C10H19Cl2N3O B2356205 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride CAS No. 1808436-98-7](/img/structure/B2356205.png)
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride
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Overview
Description
“{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1808436-98-7 . It has a molecular weight of 268.19 .
Synthesis Analysis
The synthesis of similar compounds involves the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles . The yield of these reactions can vary .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17N3O.2ClH/c1-13-6-8 (5-12-13)9 (11)10 (7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, it can yield desired compounds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 268.19 .Scientific Research Applications
Antibiotic Synthesis
This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including derivatives of our compound of interest, have shown potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica and Plasmodium berghei , with some derivatives showing significant promise as pharmacophores for new treatments .
Drug Discovery
The pyrazole moiety is a recognized motif in drug discovery due to its wide range of physiological and pharmacological activities . The compound could be utilized as a versatile synthetic building block in the creation of novel active pharmaceutical ingredients.
Molecular Docking Studies
In silico molecular docking studies have utilized pyrazole derivatives to justify potent in vitro activities. For instance, compound 13, a related derivative, showed a desirable fitting pattern in the active site of LmPTR1 , characterized by lower binding free energy, indicating potential for targeted drug design .
Synthetic Chemistry
The compound’s structure allows for its use in various synthetic chemistry applications. It can be employed in amination, reduction, esterification, and condensation steps, serving as a versatile intermediate for the synthesis of complex molecules .
Pharmacophore Development
Due to the diverse pharmacological effects of pyrazole derivatives, the compound can be considered a potential pharmacophore. This means it could serve as a “scaffold” in the preparation of safe and effective antileishmanial and antimalarial agents, among other potential uses .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, justified the better antileishmanial activity of a similar compound . This suggests that the compound might interact with its targets in a similar way, leading to changes that result in its antileishmanial and antimalarial activities.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways ofLeishmania and Plasmodium species
Result of Action
It has been found that similar compounds have superior antipromastigote activity . This suggests that the compound might have similar effects, leading to its antileishmanial and antimalarial activities.
Safety and Hazards
properties
IUPAC Name |
[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOUQKLIPMMKHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
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